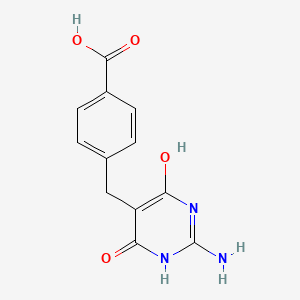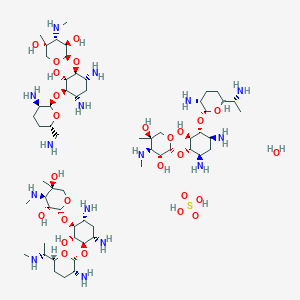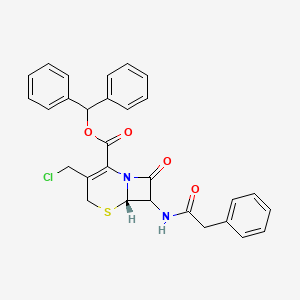
Cyclohexanamine, 4,4'-methylenebis(N-(2-methylpropylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine, 4,4’-methylenebis(N-(2-methylpropylidene)- is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.3589 . It is also known by other names such as 4,4’-Methylenebis(cyclohexylamine) and 4,4’-Methylenedicyclohexylamine . This compound is of significant interest due to its unique chemical structure and properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, 4,4’-methylenebis(N-(2-methylpropylidene)- typically involves the reaction of cyclohexanone with primary amines under specific conditions. One common method involves the use of a reductive amination process, where cyclohexanone is reacted with an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst . The reaction is typically carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of Cyclohexanamine, 4,4’-methylenebis(N-(2-methylpropylidene)- is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanamine, 4,4’-methylenebis(N-(2-methylpropylidene)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted cyclohexylamine derivatives.
Applications De Recherche Scientifique
Cyclohexanamine, 4,4’-methylenebis(N-(2-methylpropylidene)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Cyclohexanamine, 4,4’-methylenebis(N-(2-methylpropylidene)- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can disrupt cell membranes, leading to cell lysis and death in microbial organisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler amine with similar properties but lacks the methylene bridge.
4,4’-Diaminodicyclohexylmethane: Similar structure but with primary amine groups instead of secondary amines.
Uniqueness
Cyclohexanamine, 4,4’-methylenebis(N-(2-methylpropylidene)- is unique due to its specific structural features, including the methylene bridge and secondary amine groups. These features contribute to its distinct chemical reactivity and applications compared to other similar compounds .
Propriétés
Numéro CAS |
162627-35-2 |
|---|---|
Formule moléculaire |
C21H38N2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2-methyl-N-[4-[[4-(2-methylpropylideneamino)cyclohexyl]methyl]cyclohexyl]propan-1-imine |
InChI |
InChI=1S/C21H38N2/c1-16(2)14-22-20-9-5-18(6-10-20)13-19-7-11-21(12-8-19)23-15-17(3)4/h14-21H,5-13H2,1-4H3 |
Clé InChI |
WZZGDSABBCIGPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=NC1CCC(CC1)CC2CCC(CC2)N=CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















